Scientific Field: Organic Chemistry
Application Summary: This compound has been studied for its conformational transformations.
Scientific Field: Synthetic Chemistry
Application Summary: 4-Methyl-1,3-dioxan-2-one has been used in the synthesis of cyclic carbonates.
Application Summary: 1,3-Dioxane, a similar compound to 4-Methyl-1,3-dioxan-2-one, has been used as a solvent in the synthesis of dioxazocines and dioxazonines.
Application Summary: This compound has been used in a method for the synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis.
Scientific Field: Polymer Chemistry
Application Summary: Cyclic dilactides, or hemilactides, close structural analogs of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene-containing substituents at the sp3C atoms, are the most important precursors for obtaining polylactide polymers.
4-Methyl-1,3-dioxan-2-one is a cyclic compound with the molecular formula . It features a six-membered ring structure that includes two oxygen atoms, making it part of the dioxane family. This compound is characterized by its unique chemical properties, which allow it to participate in various
The synthesis of 4-Methyl-1,3-dioxan-2-one typically involves several methods:
4-Methyl-1,3-dioxan-2-one has several applications:
Several compounds share structural similarities with 4-Methyl-1,3-dioxan-2-one. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
1,3-Dioxane | Simple dioxane structure without methyl substitution. | |
5-Methyl-1,3-dioxane | Contains a methyl group at the fifth position; different reactivity profile. | |
5-Ethyl-1,3-dioxane | Ethyl substitution alters physical properties significantly. |
What distinguishes 4-Methyl-1,3-dioxan-2-one from these similar compounds is its specific position of the methyl group within the dioxane ring. This positioning affects its reactivity patterns and potential applications in polymer synthesis and organic chemistry.